molecular formula C19H18N2O B1679748 PF9601N CAS No. 133845-63-3

PF9601N

Cat. No.: B1679748
CAS No.: 133845-63-3
M. Wt: 290.4 g/mol
InChI Key: YFPNAYXYKXAKJC-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

PF9601N selectively inhibits MAO-B in mouse brain homogenates ex vivo . It interacts with the enzyme MAO-B, leading to its inhibition . This interaction is crucial for its role in biochemical reactions, particularly those related to the pathophysiology of neurodegenerative diseases like PD .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In an acute in vivo model of excitotoxicity induced by the local administration of kainic acid during striatal microdialysis in adult rats, this compound reduced the kainate-evoked release of glutamate and aspartate and increased taurine release . It also resulted in a significant reduction in the kainate-induced astrocytosis, microgliosis, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding and inhibition of the enzyme MAO-B . This inhibition prevents the breakdown of certain neurotransmitters in the brain, thereby increasing their availability and enhancing neuronal communication . This mechanism is thought to underlie the neuroprotective effects of this compound observed in models of PD .

Dosage Effects in Animal Models

In animal models, this compound has been shown to prevent MPTP-induced reductions in dopamine levels in the striatum of 8- to 9-week-old mice when administered at doses ranging from 29.5 to 8.47 µmol/kg . It also prevents MPTP-induced lesions in 9- to 10-month-old mice at a dose of 0.027 µmol/kg .

Preparation Methods

The synthesis of PF9601N involves several steps, starting with the preparation of the indole derivative. The synthetic route typically includes:

Industrial production methods for this compound are not extensively documented, but they would likely involve optimization of the above synthetic route to ensure high yield and purity.

Chemical Reactions Analysis

PF9601N undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include oxidizing agents like cytochrome P450 enzymes, copper catalysts for cycloaddition, and various nucleophiles for substitution reactions. Major products formed from these reactions include oxidized metabolites and cycloaddition products .

Comparison with Similar Compounds

PF9601N is often compared with other MAO-B inhibitors such as deprenyl (selegiline) and rasagiline. Here are some key points of comparison:

Other similar compounds include ASS234, a hybrid compound that combines the properties of this compound and donepezil, and contilisant, another multitarget-directed ligand with neuroprotective effects .

Properties

IUPAC Name

N-[(5-phenylmethoxy-1H-indol-2-yl)methyl]prop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-2-10-20-13-17-11-16-12-18(8-9-19(16)21-17)22-14-15-6-4-3-5-7-15/h1,3-9,11-12,20-21H,10,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPNAYXYKXAKJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNCC1=CC2=C(N1)C=CC(=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133845-63-3
Record name 133845-63-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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